2-Phosphonobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphonobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULYJXGTXMNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633885 | |
| Record name | 2-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116277-67-9 | |
| Record name | 2-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Phosphonic Acid Functional Groups in Contemporary Chemical Science
The phosphonic acid group, characterized by a phosphorus atom bonded to a carbon, two hydroxyl groups, and a phosphoryl oxygen, is a versatile functional group with wide-ranging applications. nih.gov Its structural similarity to the phosphate (B84403) moiety allows it to act as a mimic for natural substrates in biological systems, making it invaluable in drug discovery and biochemical research. nih.govchemimpex.com Phosphonic acids are utilized for their bioactive properties, in bone targeting, and for creating supramolecular or hybrid materials. nih.gov They are also employed in surface functionalization, for analytical purposes, and in medical imaging. nih.gov The high polarity and water-solubility of the phosphonic acid group make it an attractive component for designing anionic surfactants and polymers. nih.gov
Overview of Arylphosphonate Research and Applications
Arylphosphonates, which feature a phosphonate (B1237965) group directly attached to an aromatic ring, are a significant class of organophosphorus compounds. mdpi.comresearchgate.net Their research landscape is broad, with applications in medicinal chemistry, materials science, and organic catalysis. researchgate.net In materials science, they are noted for their optical properties and are used in the production of nanocrystalline semiconductors and as ligands in ruthenium(II) polypyridyl complexes for photosensitization. mdpi.com The synthesis of arylphosphonates has been a key area of research, with numerous methods developed, including transition-metal catalyzed cross-coupling reactions. researchgate.net These compounds also serve as versatile intermediates in organic synthesis, allowing for transformation into various other functional groups. nih.gov
Research Imperatives for 2 Phosphonobenzoic Acid: a Multifaceted Compound
Established Synthetic Pathways to Ortho-Phosphonobenzoic Acid
Synthesis via Grignard Reagents and Subsequent Hydrolysis
A common and effective method for preparing this compound involves the use of a Grignard reagent. ucalgary.ca This process typically starts with the formation of a Grignard reagent from an ortho-halobenzoic acid derivative. For instance, phenylmagnesium bromide can be prepared by reacting bromobenzene (B47551) with magnesium metal in diethyl ether. ucalgary.cagmu.edu This organometallic intermediate is then reacted with a phosphorus source, such as a trialkyl phosphite (B83602).
The general steps are as follows:
Formation of the Grignard Reagent: An aryl halide, like 2-bromobenzoic acid or its ester, reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. ucalgary.ca It is crucial to maintain anhydrous conditions as Grignard reagents readily react with water. chemguide.co.uk
Phosphonylation: The Grignard reagent then acts as a nucleophile, attacking a phosphorus electrophile, commonly a trialkyl phosphite (e.g., triethyl phosphite). This step forms a dialkyl phosphonate (B1237965) ester.
Hydrolysis: The resulting phosphonate ester is hydrolyzed to the final phosphonic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid. researchgate.netnih.gov The hydrolysis step cleaves the alkyl groups from the phosphonate ester, yielding the phosphonic acid functional group. d-nb.info
A specific example involves the reaction of the Grignard reagent prepared from 2-toluyl bromide with a phosphonate ester, followed by hydrolysis with concentrated HCl to yield the final acid. researchgate.net
Dealkylation of Dialkyl Phosphonates for Phosphonic Acid Formation
The final step in many syntheses of phosphonic acids, including this compound, is the dealkylation of a dialkyl phosphonate precursor. nih.govbeilstein-journals.org This transformation is critical as the phosphonate esters are often easier to purify than the final phosphonic acids. nih.govbeilstein-journals.org
Several methods are available for this dealkylation:
Acidic Hydrolysis: The most common method involves heating the dialkyl phosphonate with a concentrated strong acid like hydrochloric acid (HCl). d-nb.info This is an effective but often harsh method.
McKenna Reaction: A milder and widely used alternative is the McKenna procedure. nih.govbeilstein-journals.org This two-step process involves reacting the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis. nih.govd-nb.info This method is particularly useful for substrates that are sensitive to strong acidic conditions. d-nb.info The reaction proceeds through an oxophilic substitution on the silicon atom. nih.govbeilstein-journals.org
Other Reagents: Other reagents, such as dichloroborane (BCl₃) and boron tribromide (BBr₃), can also be used for dealkylation under mild conditions. beilstein-journals.org
Direct Methods Utilizing Phosphorous Acid for P-C Bond Formation
Direct methods that form the P-C bond and the phosphonic acid group in a single conceptual step are also employed. nih.govbeilstein-journals.org These reactions often utilize phosphorous acid (H₃PO₃) as the phosphorus source. While the specific mechanisms can vary, these methods offer the advantage of directly producing the desired phosphonic acid without the need for a separate dealkylation step.
Advanced Synthetic Strategies for High-Yield Production of this compound
Research has focused on developing more efficient and high-yield syntheses of this compound. One reported advanced strategy focuses on a straightforward, inexpensive, and high-yield two-step reaction that can be completed within a day. researchgate.netresearchgate.net This method emphasizes the ortho-substitution on the aryl ring, which can be challenging. researchgate.netresearchgate.net While specific details of this high-yield method are proprietary, it highlights the ongoing efforts to optimize the production of this important compound.
Functionalization and Derivatization Strategies for this compound
The bifunctional nature of this compound, containing both a carboxylic acid and a phosphonic acid group, allows for a variety of functionalization and derivatization strategies. These modifications can be used to create new materials with tailored properties.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The phosphonic acid and carboxylic acid groups can both coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs). acs.org The coordination behavior is often pH-dependent. At low pH, the phosphonic acid group is more likely to coordinate with metal ions, while at higher pH, both functional groups can participate in bonding. acs.org This allows for the synthesis of MOFs with different topologies and properties, such as varying thermal stability and release characteristics of the metal ions. acs.org For instance, silver-based MOFs have been synthesized from phosphonobenzoic acid isomers, and their structures and properties were found to be influenced by the pH of the reaction medium. acs.orgopenrepository.com
Esterification and Amide Formation: The carboxylic acid group can undergo standard reactions such as esterification with alcohols or conversion to an acid chloride followed by reaction with an amine to form an amide. These reactions allow for the attachment of various organic moieties to the benzoic acid part of the molecule.
Derivatization of the Phosphonic Acid Group: The phosphonic acid group can be converted into phosphonate esters or phosphonamides. These derivatives can alter the solubility and coordination properties of the molecule.
The ability to selectively functionalize one or both of the acidic groups opens up possibilities for creating complex molecules and materials for various applications.
Reactivity Profiles and Chemical Stability Considerations of this compound
The reactivity of this compound is dictated by its two functional groups.
Acidity: The phosphonic acid group has two pKa values, while the carboxylic acid has one. For aromatic phosphonic acids, the first pKa of the phosphonic acid is typically in the range of 1.1 to 2.3, and the second is between 5.3 and 7.2. d-nb.info The exact values are influenced by the electronic properties of the substituents on the aromatic ring. d-nb.info
Chemical Stability: The P-C bond in phosphonic acids is generally very stable. d-nb.info However, under certain oxidative conditions, such as in the presence of Mn(II) and oxygen, the P-C bond can be cleaved to produce a phosphate (B84403). d-nb.info The compound is generally stable under proper storage conditions, typically in a cool, dark place away from incompatible materials like oxidizing agents and bases. tcichemicals.com
Reactivity in Synthesis: The dual functionality of this compound makes it a versatile precursor in materials synthesis. For example, it has been used to create hybrid materials with helical or lamellar structures by reacting with copper(II), where the final structure is controlled by the reaction pH. researchgate.net
Interactive Data Table: Reactivity and Stability Properties
| Property | Description | Citation |
| P-C Bond Stability | Generally stable, but can be cleaved under specific oxidative conditions (e.g., Mn(II) with O₂). | d-nb.info |
| Acidity | Possesses two acidic protons on the phosphonic acid group and one on the carboxylic acid group. The pKa values are influenced by the aromatic ring. | d-nb.info |
| Incompatible Materials | Oxidizing agents, Bases. | tcichemicals.com |
| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of carbon dioxide, carbon monoxide, and phosphorus oxides. | tcichemicals.com |
| Reactivity with Metals | Can be corrosive to metals. | tcichemicals.com |
Ligand Design Principles of Bifunctional Carboxyphosphonates in Coordination Chemistry
Bifunctional carboxyphosphonates, such as this compound and its isomers, are valuable ligands in coordination chemistry due to the presence of two different functional groups: a carboxylate and a phosphonate group. uni-duesseldorf.denih.gov This dual functionality allows for versatile coordination behaviors and the construction of diverse and stable metal-organic frameworks (MOFs). nih.govnih.gov
The design principles for using these ligands revolve around several key aspects:
Differential Acidity and Coordination: The phosphonic acid group (-PO₃H₂) is generally more acidic than the carboxylic acid group (-COOH). This difference in acidity allows for selective coordination to metal centers by controlling the pH of the reaction medium. openrepository.com At lower pH values, the more acidic phosphonate group tends to deprotonate and coordinate to the metal ion, while the carboxylic acid group may remain protonated and participate in hydrogen bonding. openrepository.comresearchgate.net
Coordination Modes: Both the carboxylate and phosphonate groups can adopt various coordination modes (e.g., monodentate, bidentate, bridging), leading to a wide range of structural possibilities. researchgate.net The phosphonate group, being tetrahedral, can bridge multiple metal centers, contributing to the formation of robust, three-dimensional networks. nih.govresearchgate.net The combination of these two distinct functional groups within a single rigid or semi-rigid molecule provides a powerful tool for crystal engineering. nih.gov
Hard and Soft Acid-Base (HSAB) Theory: The phosphonate group is considered a hard base, making it suitable for coordinating with hard acid metal ions. mdpi.com This principle guides the selection of metal precursors to form stable coordination bonds.
Structural Rigidity and Porosity: The use of rigid aromatic backbones, like the benzene (B151609) ring in phosphonobenzoic acids, is a rational choice for creating rigid and potentially porous networks. uni-duesseldorf.de This rigidity helps in predicting and controlling the final framework topology.
The introduction of a second, different coordinating group like a phosphonate to a carboxylate linker is an established strategy to create MOFs with novel topologies, extended functionalities, and enhanced chemical properties. nih.gov This approach has been successfully used to construct 3D zinc carboxy-phosphonates and other metal-ligand networks. uni-duesseldorf.de
Self-Assembly Mechanisms of this compound in Coordination Polymers
The formation of coordination polymers from this compound and metal ions is a complex self-assembly process governed by a delicate interplay of various factors. nih.govmdpi.com The process involves the spontaneous organization of the organic linkers and metal nodes into ordered, extended networks. mdpi.com
Key mechanisms and influencing factors include:
Coordination-Driven Assembly: The primary driving force is the formation of coordination bonds between the phosphonate and/or carboxylate groups of the ligand and the metal ions. The geometry and coordination preferences of both the metal ion and the functional groups dictate the initial formation of oligomeric species in solution. nih.gov
Influence of pH: The pH of the reaction medium is a critical parameter that directs the self-assembly pathway. By modulating the pH, one can control which functional group deprotonates and coordinates. For instance, in the synthesis of silver-based hybrids with phosphonobenzoic acid isomers, low pH conditions result in the coordination of only the more acidic phosphonic acid group, leading to layered structures with hydrogen-bonded carboxylic acid groups. openrepository.comresearchgate.net Conversely, increasing the pH (e.g., by adding urea) can deprotonate both groups, leading to their participation in the coordination network and the formation of more compact, 3D structures. openrepository.comresearchgate.net
Dynamic Exchange in Solution: Evidence suggests that in the self-assembly of coordination polymers, there can be a dynamic exchange between different oligomeric species in the solution phase before the final crystalline product is formed. nih.gov This equilibrium allows for error-checking and the eventual crystallization of the most thermodynamically stable structure under the given reaction conditions.
The self-assembly of coordination polymers is a sophisticated process where the final structure is an emergent property of the chemical information encoded in the building blocks and the external reaction conditions. sioc-journal.cnnih.gov
Hydrothermal and Solvothermal Synthesis of this compound-Derived MOFs
Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs from this compound and its isomers. researchgate.netresearchsynergypress.com These methods involve heating the reactants (metal salt and organic linker) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. researchsynergypress.com
Hydrothermal Synthesis: This technique uses water as the solvent. researchsynergypress.com It is particularly effective for synthesizing metal phosphonates. researchgate.net The high temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product. Several silver-based MOFs derived from 3-phosphonobenzoic and 4-phosphonobenzoic acids have been successfully synthesized using hydrothermal conditions. researchgate.netmdpi.com
Solvothermal Synthesis: This method is similar to the hydrothermal technique but employs non-aqueous organic solvents or a mixture of solvents. researchsynergypress.com N,N-dimethylformamide (DMF) is a commonly used solvent in MOF synthesis. nih.govmdpi.com The choice of solvent can significantly influence the resulting MOF structure and properties, sometimes even tuning the Lewis/Brønsted acidity of the final material. nih.govrsc.org For instance, a copper-based MOF with 4-phosphonobenzoic acid was prepared via solvothermal synthesis in a mixture of water and N,N-dimethylacetamide (DMA). researchgate.net
Key Parameters in Synthesis: The successful synthesis of a desired MOF topology depends on the careful control of several experimental parameters:
Temperature: Reaction temperature is a crucial parameter that affects the kinetics of crystal nucleation and growth, thereby influencing the morphology and properties of the resulting crystals. researchsynergypress.com
pH: As discussed previously, pH is a powerful tool for controlling the coordination mode of the bifunctional ligand and, consequently, the topology of the resulting framework. openrepository.comresearchgate.net The addition of reagents like urea (B33335) can be used to systematically increase the pH during the reaction. researchgate.net
Reactant Concentration: The concentration of the metal salt and the organic linker can impact the final structure. nih.gov
Solvent Composition: The choice of solvent or solvent mixture can alter the solubility of the precursors and intermediates, leading to different crystalline phases. researchsynergypress.commdpi.com
Additives/Modulators: Sometimes, other chemical species, known as modulators or structure-directing agents, are added to the reaction mixture to control the crystal growth and influence the final topology. nih.gov
These synthesis methods offer a pathway to crystalline materials with high thermal stability, often up to 300-360°C, before the organic network begins to degrade. openrepository.com
Structural Diversity and Topological Control in this compound MOFs
The use of this compound and its isomers as linkers has led to a rich variety of MOF structures with different dimensionalities and topologies. researchgate.netresearchgate.netrsc.org The ability to control the final architecture is a central goal in crystal engineering.
The position of the functional groups on the benzene ring (ortho-, meta-, or para-) significantly impacts the geometry of the ligand and, consequently, the topology of the resulting MOF. Studies comparing MOFs synthesized from 3-phosphonobenzoic acid and 4-phosphonobenzoic acid demonstrate this principle clearly. researchgate.netacs.org
For example, in silver-based systems under similar low-pH hydrothermal conditions, both 3-phosphonobenzoic acid and 4-phosphonobenzoic acid formed layered structures where only the phosphonate group coordinated to the silver centers. researchgate.netacs.org However, the specific arrangement and packing of these layers differed due to the different spatial orientation of the carboxylic acid groups, which were involved in hydrogen bonding. researchgate.net When the pH was raised, the para-isomer (4-phosphonobenzoic acid) yielded a compact 3D structure where both functional groups participated in coordination. researchgate.netacs.org This highlights that the regio-isomer of the organic precursor is a key factor governing the final topology of the hybrid material. researchgate.netacs.org
As established in the preceding sections, pH is a dominant factor in controlling the coordination architecture of MOFs derived from carboxyphosphonates. The selective deprotonation of the phosphonic acid and carboxylic acid groups at different pH values allows for a tunable synthesis of materials with distinct topologies. openrepository.comresearchgate.netresearchgate.net
A summary of this effect in silver phosphonobenzoate systems is presented below:
| Precursor | Synthesis Condition | Coordinated Group(s) | Resulting Structure | Reference |
| 4-Phosphonobenzoic acid | Low pH (no urea) | Phosphonic acid only | Layered (2D) | openrepository.comresearchgate.net |
| 4-Phosphonobenzoic acid | Higher pH (with urea) | Phosphonic & Carboxylic acid | Compact (3D) | openrepository.comresearchgate.net |
| 3-Phosphonobenzoic acid | Low pH (no urea) | Phosphonic acid only | Layered (2D) | openrepository.comresearchgate.net |
This pH-dependent selectivity demonstrates the utility of heterodifunctional precursors in producing hybrids with different topologies simply by altering the reaction media. openrepository.com Other reaction conditions, such as temperature and the use of auxiliary ligands, also contribute to the structural diversity observed in these systems. sioc-journal.cnnih.gov
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of metal phosphonate frameworks, including those with this compound, this involves leveraging the coordination preferences of the metal ions and the versatile nature of the phosphonate group to build robust and functional materials. nih.govresearchgate.net
Key principles of crystal engineering applied to these systems include:
Node and Linker Approach: MOFs are viewed as being constructed from metal-containing nodes (secondary building units, or SBUs) and organic linkers. By choosing linkers with specific geometries and functionalities (like this compound) and combining them with metal ions that form predictable SBUs, chemists can target specific network topologies. mdpi.com
Use of Bifunctional Linkers: The combination of two different coordinating groups, such as carboxylate and phosphonate, within one linker is a powerful crystal engineering strategy. nih.gov It introduces additional coordination possibilities and can lead to novel topologies that are not accessible with simpler, monofunctional, or homobifunctional linkers. nih.gov
Isoreticular Chemistry: This principle involves using linkers of the same geometry but different sizes or functionalities to create a series of MOFs with the same underlying topology but with varying pore sizes and chemical environments. It has been shown that even linkers with different coordinating groups, like phosphonates and phosphinates, can form isoreticular MOFs, bridging the gap between these two classes of materials. nih.govacs.org
The ultimate goal is to achieve precise control over the construction of materials with different dimensions and topologies, which remains a significant challenge in synthetic chemistry. sioc-journal.cn The use of versatile ligands like this compound provides a rich platform for exploring these fundamental aspects of crystal engineering.
Advancements in Coordination Chemistry: Metal-Organic Frameworks Based on this compound
A detailed analysis of the metal-ligand interactions and coordination motifs within Metal-Organic Frameworks (MOFs) derived from this compound is currently limited by the available scientific literature. While extensive research exists on MOFs constructed from its isomers, 3-phosphonobenzoic acid and 4-phosphonobenzoic acid, specific crystallographic and structural data for MOFs based purely on the this compound ligand remains scarce.
The unique positioning of the carboxylic and phosphonic acid groups in this compound suggests a rich potential for forming diverse and complex coordination environments with various metal centers. However, without specific research findings, a detailed exposition on its coordination motifs, including data tables of bond lengths and angles, is not possible at this time.
For context and to illustrate the type of detailed analysis that would be undertaken if data were available, research on the meta- and para-isomers of phosphonobenzoic acid has revealed a variety of metal-ligand interactions. These isomers have been shown to form coordination polymers and MOFs with metals such as copper, zinc, silver, and various lanthanides.
In these structures, the phosphonate group typically exhibits a higher coordination versatility than the carboxylate group, binding to multiple metal centers in various modes. The coordination environment is often influenced by factors such as the pH of the reaction medium, which can control the deprotonation state of the acidic groups and, consequently, the final dimensionality of the framework, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.
Detailed research findings for these related systems often include comprehensive data tables summarizing key structural parameters. These tables typically feature:
Metal-Oxygen Bond Lengths: Precise measurements of the distances between the metal center and the oxygen atoms of both the phosphonate and carboxylate groups.
Coordination Numbers: The number of ligands directly bonded to the central metal atom.
Coordination Geometries: Descriptions of the spatial arrangement of the ligands around the metal ion (e.g., octahedral, tetrahedral).
Coordination Motifs: Characterization of the specific binding modes of the phosphonate and carboxylate groups (e.g., monodentate, bidentate chelate, bidentate bridging).
Should crystallographic data for this compound-based MOFs become available, a similar in-depth analysis would be conducted to elucidate the specific metal-ligand interactions and coordination motifs that define their structures.
Catalytic Applications of 2 Phosphonobenzoic Acid Functionalized Materials
Integration of 2-Phosphonobenzoic Acid in Heterogeneous Catalytic Systems
The incorporation of this compound into heterogeneous catalytic systems offers a versatile platform for developing robust and efficient catalysts. In these systems, the catalyst exists in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. chemguide.co.uk This arrangement facilitates easy separation of the catalyst from the reaction mixture, a significant advantage in industrial processes. chemguide.co.uknih.gov
Materials functionalized with this compound can be designed to have specific surface properties that enhance catalytic activity. taylorfrancis.com The phosphonate (B1237965) group (-PO(OH)₂) and the carboxylic acid group (-COOH) of the this compound ligand provide strong coordination sites for metal ions, forming stable structures. researchgate.netresearchgate.netacs.org This stability is crucial for maintaining catalytic performance over extended periods and under various reaction conditions.
The synthesis of these materials often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. researchgate.net This technique allows for the crystallization of materials that may not be stable at their melting points. The choice of metal ions and the reaction conditions, such as pH, can influence the final topology of the resulting material, which in turn affects its catalytic properties. researchgate.netacs.org For instance, the pH of the reaction medium can determine whether one or both functional groups of the phosphonobenzoic acid bind to the metal centers, leading to different structural frameworks. researchgate.net
Role of Metal-Organic Frameworks in Advanced Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The use of this compound as an organic linker in the synthesis of MOFs has led to the development of advanced catalytic materials. researchgate.netresearchgate.net These MOFs possess high surface areas, tunable pore sizes, and well-defined active sites, making them highly attractive for various catalytic applications. nih.govustc.edu.cn
The unique structure of MOFs allows for the systematic tuning of their properties. For example, by using different metal ions with the same this compound linker, it is possible to create a series of isostructural MOFs with varying Lewis acidity. nih.gov This tunability is a significant advantage over traditional heterogeneous catalysts, which often lack the means for fine steric and electronic adjustments. nih.gov
Phosphonate-based MOFs, including those derived from this compound, have shown remarkable thermal and chemical stability. nih.gov This robustness is essential for their application in demanding catalytic processes. The integration of phosphonic groups into the MOF structure can enhance its stability, particularly its resistance to hydrolysis. researchgate.netresearchgate.net
The catalytic activity of these MOFs arises from the metal nodes, which can act as Lewis acids, or from the functional groups on the organic linkers. nih.govresearchgate.net In some cases, the MOF can serve as a support for catalytically active metal nanoparticles, leading to enhanced performance and stability. mdpi.com
Mechanistic Insights into Catalytic Processes Facilitated by this compound MOFs
The catalytic mechanisms of MOFs derived from this compound are closely linked to their structural and electronic properties. The metal centers within the MOF structure often serve as the primary active sites. For instance, in the aerobic oxidation of benzyl (B1604629) alcohol, the unsaturated Lewis acid sites on copper nodes, exposed after the removal of coordinated water molecules at high temperatures, are believed to be the catalytically active centers. researchgate.net
The reaction mechanism often involves the adsorption of reactant molecules onto the active sites within the MOF pores. The defined pore structure of MOFs can impart shape and size selectivity to the catalytic process. The interaction between the reactants and the catalyst's active sites facilitates the chemical transformation. For example, in oxidation reactions, the metal center can facilitate the transfer of electrons.
In some catalytic cycles, the oxidation state of the metal ion within the MOF changes. For instance, in reactions involving redox processes, the metal ion can be oxidized or reduced during the catalytic cycle and then regenerated. chemguide.co.uk The organic linker, this compound, can also play a role in the catalytic mechanism beyond simply providing the structural framework. The functional groups on the linker can influence the electronic properties of the metal centers or even participate directly in the reaction.
Environmental Remediation Applications of this compound-Based Catalysts
The unique properties of this compound-based catalysts, particularly MOFs, make them promising candidates for various environmental remediation applications. taylorfrancis.comarxiv.org These applications leverage the catalysts' ability to capture and transform pollutants.
The rising concentration of atmospheric carbon dioxide (CO₂) is a major environmental concern. youtube.com MOFs, including those synthesized with this compound derivatives, are being extensively studied for CO₂ capture and subsequent conversion into valuable chemicals. ustc.edu.cnmdpi.comrsc.org The high surface area and tunable porosity of MOFs allow for efficient adsorption of CO₂. ustc.edu.cn
The catalytic conversion of CO₂ often involves its hydrogenation to produce fuels like methanol (B129727) or other valuable chemicals. researchgate.netyoutube.com MOFs can act as catalysts in these reactions, with the metal centers and functionalized linkers playing key roles in activating the CO₂ molecule. mdpi.com For example, MOFs can be designed to have both acidic and basic sites that work cooperatively to facilitate the conversion of CO₂. ustc.edu.cn The ability of MOFs to both capture and catalytically convert CO₂ in a single material is a significant advantage for developing integrated carbon capture and utilization (CCU) technologies. mdpi.comrsc.org
Table 1: Research Findings on CO₂ Capture and Conversion using MOF-based Materials
| MOF Material | Application | Key Findings |
|---|---|---|
| MOF-590, -591, -592 | Selective CO₂ Capture and Catalytic Oxidative Carboxylation | Good CO₂ adsorption at room temperature and moderate selectivity over N₂ and CH₄. MOF-590 showed high conversion (96%) and selectivity (95%) for styrene (B11656) carbonate synthesis. nih.gov |
| Ni-4PyC | CO₂ Capture | High predicted CO₂ adsorption of 8.2 mmol g⁻¹ at 10 bar and 298 K, with almost no H₂ adsorption. ustc.edu.cn |
| Ni@UiO-66 | CO₂ Hydrogenation | Highly monodispersed ultra-small Ni nanoparticles (1.6–2.6 nm) supported on the MOF showed promising catalytic activity. mdpi.com |
| Fe-based MOF | CO₂ Hydrogenation to Light Hydrocarbons | Achieved 46% conversion and 82% selectivity to light hydrocarbons, with higher stability than alumina-supported catalysts. mdpi.com |
Advanced Oxidation Processes and Pollutant Transformation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.orgoapen.org Catalysts based on this compound can be employed in AOPs to enhance the degradation of persistent organic pollutants. kirj.ee
These catalysts can be used in various AOPs, such as catalytic ozonation and photocatalysis. kirj.eeresearchgate.net In catalytic ozonation, the catalyst enhances the decomposition of ozone to generate hydroxyl radicals. kirj.ee In photocatalysis, a semiconductor material, which can be a MOF, absorbs light and generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. mdpi.comrsc.org
Phosphonate-based MOFs have been shown to be effective photocatalysts for the degradation of organic dyes like methylene (B1212753) blue and the reduction of toxic heavy metal ions like Cr(VI). rsc.org The stability and reusability of these MOF catalysts are crucial for their practical application in environmental remediation. rsc.org
Table 2: Research Findings on Advanced Oxidation Processes using this compound-Based Catalysts
| Catalyst System | Pollutant | Process | Key Findings |
|---|---|---|---|
| Cu- and Co-based phosphonate MOFs | Methylene Blue, Cr(VI) | Photocatalysis | Efficient photodegradation of methylene blue and reduction of Cr(VI) to Cr(III) under UV light. rsc.org |
| O₃/Fe(II) and O₃/Mn(II) | Chlorobenzenes | Catalytic Ozonation | More effective in removing organochloride compounds compared to O₃/Fe(III) and ozonation at high pH. kirj.ee |
| H₂O₂/Fe(II) (Fenton system) | PCP, trifluralin | Fenton Oxidation | Extensive degradation of pollutants in soil suspension at acidic pH. kirj.ee |
Biological Activity and Mechanistic Investigations of 2 Phosphonobenzoic Acid
Interactions with Biological Enzymes and Metabolic Pathways
2-Phosphonobenzoic acid (2-PBA) is a phosphonic acid derivative that has been identified as a potent inhibitor of viral DNA and RNA polymerases. researchgate.net Phosphonic acids are a class of compounds known for their wide range of utility in inhibiting these crucial enzymes, which are central to viral replication and are also implicated in certain cancers. researchgate.net The primary mechanism of action for phosphonic acids involves mimicking the pyrophosphate group that is cleaved from nucleoside triphosphates during the process of DNA and RNA chain elongation. researchgate.net
While the primary targets identified for 2-PBA are viral polymerases, the broader class of phosphonates and bisphosphonates are known to interact with a variety of enzymes. For instance, nitrogen-containing bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov This pathway is essential for the production of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are vital for the function of cells like osteoclasts. nih.govnih.gov Although 2-PBA is not a bisphosphonate, this illustrates the potential for phosphonic acid-containing molecules to interact with key metabolic enzymes. The structural similarity of phosphonates to natural phosphate (B84403) esters allows them to act as stable, non-hydrolyzable mimics that can interfere with phosphate-utilizing enzymes. frontiersin.org
The interaction of 2-PBA with viral polymerases is highly selective, showing a greater affinity for the viral enzymes over the host's cellular polymerases. researchgate.net This selectivity is a critical feature for any effective antiviral agent, as it minimizes off-target effects and potential toxicity to the host organism. The metabolic fate of 2-PBA is also a key consideration; unlike aliphatic phosphonates that can break down into toxic byproducts, the aromatic structure of 2-PBA is predicted to yield essentially non-toxic cleaved products. researchgate.net
Table 1: Enzyme Interactions of Phosphonic Acids
| Compound Class | Primary Enzyme Target(s) | Metabolic Pathway Affected |
|---|---|---|
| This compound (2-PBA) | Viral DNA/RNA Polymerases researchgate.netresearchgate.net | Viral Genome Replication |
| Aliphatic Phosphonic Acids (e.g., Foscarnet) | Viral DNA/RNA Polymerases researchgate.netresearchgate.net | Viral Genome Replication |
| Nitrogen-Containing Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) nih.govnih.gov | Mevalonate Pathway |
Mechanistic Basis of Antiviral Activity of this compound
The antiviral activity of this compound is rooted in its function as a DNA/RNA polymerase inhibitor. researchgate.netresearchgate.net This mechanism is shared with other phosphonic acids, which have demonstrated significant efficacy against a wide spectrum of viruses, including Herpes Simplex Virus (HSV), cytomegalovirus (CMV), HIV, and coronaviruses. researchgate.net The core of its action is to act as a pyrophosphate analogue, effectively halting the replication of the viral genome. researchgate.net
The efficacy of 2-PBA as a polymerase inhibitor is enhanced by specific quantum electrodynamic and steric properties. researchgate.netresearchgate.net Quantum chemical modeling suggests that 2-PBA possesses a significantly more favorable effective pKa at biological pH (~7.2) compared to its aliphatic counterparts. researchgate.netresearchgate.net This leads to a greater abundance of the desired ionization species—by as much as two orders of magnitude—which is crucial for effective interaction with the enzyme's active site. researchgate.netresearchgate.net
From a quantum electrodynamic perspective, the ortho-phosphono-benzoic acid molecule is theorized to fit precisely into the polymerase active site. researchgate.net Its higher electronegative charge state contributes to a more potent inhibitory effect compared to aliphatic phosphonates. researchgate.net Steric factors also play a role; for instance, the bond length from the carboxylic acid group to the key C-P bond in phosphonoformic acid is a determining factor in its affinity for the pyrophosphate leaving group. researchgate.net The rigid aromatic structure of 2-PBA presents a distinct steric profile compared to the flexible aliphatic chains of other phosphonate (B1237965) antivirals. researchgate.netresearchgate.net
A critical aspect of the catalytic activity of polymerase enzymes is the presence of divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), in their active sites. lifechemicals.com These metal ions are essential for stabilizing the transition state during nucleotide incorporation and for facilitating the departure of the pyrophosphate group. researchgate.netlifechemicals.com
This compound, like other phosphonate inhibitors such as phosphonoformic acid, exerts part of its inhibitory effect by chelating these essential metal ions. researchgate.net Specifically, phosphonoformic acid has been shown to chelate "metal ion B," the cation that directly interacts with the triphosphate tail of the incoming nucleotide. researchgate.net By binding to and sequestering these metal ions, 2-PBA disrupts the normal catalytic function of the polymerase, preventing the addition of new nucleotides to the growing viral DNA or RNA strand. researchgate.netlifechemicals.com This chelation mechanism is a key feature of many metalloenzyme inhibitors used to treat a variety of diseases. lifechemicals.com
When compared to well-known aliphatic phosphonic acid antivirals like Foscarnet (phosphonoformic acid) and Fosfonet (phosphonoacetic acid), 2-PBA exhibits several key mechanistic and structural differences that suggest a superior therapeutic profile. researchgate.netresearchgate.net
Structure: 2-PBA is an aromatic (aryl) phosphonic acid, whereas Foscarnet and Fosfonet are aliphatic. researchgate.netresearchgate.net This structural difference is fundamental to their differing properties.
Toxicity Profile: The primary limiting factor for the clinical use of aliphatic phosphonic acids is nephrotoxicity (kidney damage). researchgate.netresearchgate.net This toxicity is linked to the metabolic breakdown of these compounds; for example, Fosfonet can yield formic acid. researchgate.net The aryl motif of 2-PBA is predicted to result in significantly less nephrotoxicity, allowing for the possibility of higher and more prolonged dosing. researchgate.netresearchgate.net
Efficacy: The effective pKa of 2-PBA at biological pH is calculated to be two orders of magnitude greater than that of phosphonoformic acid. researchgate.netresearchgate.net This implies a much higher concentration of the biologically active ionized form, suggesting a significant increase in potency and efficacy. researchgate.net
Table 2: Comparison of this compound and Aliphatic Phosphonic Acids
| Feature | This compound (2-PBA) | Aliphatic Phosphonic Acids (e.g., Foscarnet) |
|---|---|---|
| Chemical Structure | Aromatic (Aryl) researchgate.netresearchgate.net | Aliphatic researchgate.netresearchgate.net |
| Primary Mechanism | Pyrophosphate mimic, DNA/RNA polymerase inhibitor researchgate.netresearchgate.net | Pyrophosphate mimic, DNA/RNA polymerase inhibitor researchgate.net |
| Metal Ion Chelation | Yes researchgate.net | Yes researchgate.net |
| Key Limiting Factor | Not established, predicted low toxicity researchgate.netresearchgate.net | Nephrotoxicity researchgate.netresearchgate.net |
| Relative Efficacy | Predicted to be higher due to more favorable pKa researchgate.netresearchgate.net | Established but limited by toxicity researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phosphonates, small chemical alterations can lead to marked differences in their antiviral activity and spectrum. nih.gov While specific SAR studies on a wide range of 2-PBA derivatives are not extensively detailed in the available literature, key principles can be derived from its structure and comparison with related compounds.
The general ability of phosphonates to chelate calcium ions allows them to target bone mineral, a property exploited in bisphosphonates. nih.gov However, for antiviral activity, the key interactions are with the polymerase active site. For bisphosphonates, the presence of a nitrogen atom in the R² side chain was found to be critically important for increasing potency. nih.govnih.gov This highlights that modifications to the core phosphonate structure can dramatically enhance biological effects. In the case of 2-PBA, the core structure combines the phosphonate group with a benzoic acid moiety, and the relationship between these two functional groups is central to its activity. researchgate.netresearchgate.net
The aromaticity of 2-PBA is a defining feature that significantly influences its biological profile, particularly when contrasted with aliphatic phosphonates. researchgate.netresearchgate.net The aryl structure is directly linked to its predicted lower nephrotoxicity, a major advantage over drugs like Foscarnet. researchgate.netresearchgate.net Aromaticity imparts rigidity and a specific electronic distribution to the molecule, which can enhance binding to the target enzyme.
The relative position of the substituents on the benzene (B151609) ring is also critical. 2-PBA is ortho-phosphono-benzoic acid, meaning the phosphono and carboxyl groups are adjacent (at positions 1 and 2). This specific arrangement is vital for its modeled activity. Studies on other substituted benzoic acids have shown that the identity and relative position of substituents strongly influence the molecule's energetics and stability. nih.gov The ortho-positioning in 2-PBA likely creates a specific conformation and charge distribution that is optimal for mimicking the pyrophosphate group and interacting with the metal ions in the polymerase active site. researchgate.netresearchgate.net Any change to this substitution pattern (e.g., moving the phosphono group to the meta or para position) would be expected to significantly alter the molecule's shape and electronic properties, likely diminishing its biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of molecules with their biological activities. fiveable.menih.gov This approach is instrumental in drug discovery for predicting the efficacy of novel compounds, thereby optimizing the design and selection process. nih.gov A QSAR model is fundamentally a mathematical equation that links biological activity to the physicochemical properties, or descriptors, of a series of compounds.
Direct QSAR studies specifically focused on this compound derivatives are not readily found in the reviewed literature. However, insights can be drawn from QSAR analyses of other benzoic acid derivatives. For instance, a study on benzoylaminobenzoic acid derivatives identified that an increase in hydrophobicity, molar refractivity, and aromaticity correlated with enhanced inhibitory activity. The presence of a hydroxyl group was also found to be beneficial, whereas heteroatoms such as nitrogen, oxygen, or sulfur tended to diminish activity.
In another relevant study concerning 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C, it was demonstrated that the substitution pattern on the aromatic ring was a critical determinant of their anti-proliferative effects. nih.gov The spatial arrangement of the morpholino and N-benzylamino moieties on the benzoic acid framework was shown to be pivotal for their inhibitory potential. nih.gov
These findings suggest that a QSAR model for this compound derivatives would likely incorporate descriptors related to:
Lipophilicity: Parameters such as logP are crucial as they affect the molecule's ability to cross biological membranes and engage with hydrophobic regions of target proteins.
Electronic Properties: Descriptors like Hammett constants and the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) are important for characterizing the electronic nature of substituents and their roles in binding interactions.
Steric Parameters: Molar refractivity and Taft steric parameters help to quantify the influence of molecular size and shape on the compound's fit within the active site of a biological target.
A prospective QSAR study on derivatives of this compound would likely investigate how modifications to the benzene ring and the phosphonate group influence a specific biological outcome, such as the inhibition of a particular enzyme. The resultant model would be a valuable tool for predicting the activity of new, yet-to-be-synthesized derivatives.
Table 1: Key Descriptor Categories in QSAR Studies of Benzoic Acid Analogs
| Descriptor Category | Example Descriptors | Potential Impact on Biological Activity |
|---|---|---|
| Lipophilic | LogP, Hydrophobic constants (π) | Influences membrane permeability and hydrophobic interactions with the target molecule. |
| Electronic | Hammett constants (σ), pKa, Dipole moment, HOMO/LUMO energies | Determines the ionization state, capacity for electrostatic interactions, and hydrogen bonding. |
| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es), Van der Waals volume | Relates to the molecule's size and shape, affecting its ability to fit into a binding site. |
| Topological | Connectivity indices, Shape indices | Describes the molecule's branching and overall three-dimensional shape. |
Development as a Pharmaceutical Candidate and Elucidation of Therapeutic Potential
The phosphonate group is a significant pharmacophore in medicinal chemistry, primarily because it serves as a non-hydrolyzable analogue of phosphate groups. frontiersin.orgnih.gov This characteristic makes phosphonate-containing compounds, potentially including derivatives of this compound, promising candidates for drug development. nih.govfrontiersin.org Such molecules can function as inhibitors of enzymes that recognize and process substrates containing phosphate. nih.gov
While the therapeutic applications of this compound have not been specifically documented in the available literature, the broader classes of phosphonates and benzoic acid derivatives have demonstrated considerable therapeutic success. For example, acyclic nucleoside phosphonates such as tenofovir (B777) and adefovir (B194249) are established antiviral medications that function by inhibiting viral DNA polymerase. frontiersin.org
Similarly, various derivatives of benzoic acid have been shown to possess a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. Analogs of para-aminobenzoic acid (PABA), for instance, have been explored for their therapeutic potential in Alzheimer's disease, cancer, and infectious diseases. mdpi.com The antimicrobial mechanism of benzoic acid itself has been linked to the depletion of cellular ATP. nih.gov
Considering these precedents, this compound presents several avenues for therapeutic exploration. The unique combination of a benzoic acid scaffold with a phosphonate moiety suggests its potential utility as:
Enzyme Inhibitors: Specifically targeting enzymes within metabolic pathways that depend on phosphate recognition.
Antiviral Agents: Potentially acting through mechanisms similar to other phosphonate-based antiviral drugs.
Anticancer Agents: Building upon the established anticancer activities of other benzoic acid derivatives.
Further investigation through the synthesis and biological screening of a diverse library of this compound derivatives is necessary to uncover their specific biological activities and to understand their mechanisms of action.
Table 2: Therapeutic Applications of Phosphonate and Benzoic Acid Derivatives
| Compound Class | Example(s) | Therapeutic Area | General Mechanism of Action |
|---|---|---|---|
| Acyclic Nucleoside Phosphonates | Tenofovir, Adefovir | Antiviral (HIV, HBV) | Inhibition of viral DNA polymerase frontiersin.org |
| Bisphosphonates | Alendronate, Zoledronic acid | Osteoporosis, Bone metastases | Inhibition of farnesyl pyrophosphate synthase in osteoclasts |
| Benzoic Acid Derivatives | Para-aminobenzoic acid (PABA) analogs | Antimicrobial, Anticancer, Anti-inflammatory | Diverse mechanisms, including enzyme inhibition and disruption of cellular functions mdpi.com |
| Benzoic Acid | Sodium Benzoate | Urea (B33335) Cycle Disorders, potential adjunctive therapy in Schizophrenia | Binds to amino acids, facilitating their excretion to lower ammonia (B1221849) levels drugbank.com |
Biomimetic Systems and Their Relevance to this compound Interactions in Biological Contexts
Biomimetic systems are synthetic constructs engineered to replicate biological processes or structures. researchgate.net In pharmaceutical research, biomimetic membranes are frequently employed to investigate the interactions and permeability of drug candidates with cell membranes. nih.govmdpi.com These models can vary in complexity from simple lipid monolayers and bilayers to more sophisticated polymer-based assemblies. researchgate.net
Specific studies on the interaction of this compound with biomimetic systems were not identified in the searched literature. Nevertheless, its chemical structure allows for predictions about its likely behavior. The molecule's benzoic acid component features a hydrophobic aromatic ring and a carboxylic acid group, whereas the phosphonate group is hydrophilic and carries a negative charge at physiological pH.
This amphipathic character suggests that this compound would likely accumulate at the interface of a lipid bilayer. The aromatic ring could insert into the hydrophobic core of the membrane, while the charged phosphonate and carboxylate moieties would probably stay in the surrounding aqueous environment, interacting with the polar head groups of the lipids.
Research on other amphipathic molecules has shown that their interactions with biomimetic membranes can result in:
Modifications to the fluidity and permeability of the membrane.
The development of electrical potentials across the membrane. nih.govmdpi.com
Changes in the functionality of proteins embedded within the membrane.
Investigating the interactions of this compound with biomimetic membranes could be achieved through various biophysical techniques, including:
Calorimetry: To quantify the energetics of the interaction.
Spectroscopy (e.g., NMR, fluorescence): To ascertain the molecule's position and orientation within the membrane.
Electrophysiology: To assess any alterations in membrane potential or the activity of ion channels.
A thorough understanding of these interactions is vital for predicting the pharmacokinetic properties (absorption, distribution) and potential toxicological profile of this compound and its derivatives in a therapeutic context.
Computational Chemistry and Advanced Characterization of 2 Phosphonobenzoic Acid Systems
Quantum Mechanical Principles in 2-Phosphonobenzoic Acid Design and Drug Discovery
Quantum mechanics (QM) provides a foundational framework for understanding the electronic structure and reactivity of molecules, offering insights that are unattainable through classical methods alone. mdpi.com In the context of drug design and discovery, QM methods are increasingly vital for accurately modeling molecular interactions, reaction mechanisms, and electronic properties that govern a drug's efficacy and behavior. mdpi.comijsdr.org For a molecule like this compound, QM principles are instrumental in guiding the rational design of analogs with enhanced therapeutic properties.
The application of QM in drug design begins with solving, or approximating, the Schrödinger equation for a given molecular system. Methods like the Hartree-Fock (HF) theory provide a starting point by approximating the many-electron wave function, which describes the probability of finding electrons in specific regions around the molecule. mdpi.com While computationally intensive, QM calculations yield highly accurate molecular geometries and properties without the need for empirical parameterization, which can be a limitation of classical molecular mechanics (MM) force fields. ijsdr.orgnih.gov
For this compound, QM can elucidate several key aspects relevant to drug design:
Electronic Properties: Calculating the distribution of electrons (charge density), dipole moment, and molecular orbital energies (such as the HOMO and LUMO) helps predict the molecule's reactivity and the types of interactions it will form with a biological target.
Interaction Energies: QM methods can accurately compute the strength of non-covalent interactions, such as hydrogen bonds and π-stacking, between this compound and a protein's active site. This is crucial for predicting binding affinity.
Conformational Analysis: By calculating the energies of different spatial arrangements (conformers) of the molecule, QM helps identify the most stable structures, which are often the ones relevant for biological activity.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful compromise for studying large systems like a drug bound to a protein. mdpi.comprofacgen.com In this approach, the critical region of the system—such as this compound and the immediate amino acid residues in the active site—is treated with high-accuracy QM, while the rest of the protein and solvent are handled by more computationally efficient MM methods. mdpi.comprofacgen.com This dual approach allows for the accurate modeling of electronic events like bond-making, bond-breaking, and charge transfer during the binding process, which are beyond the scope of purely classical methods. nih.gov
Ultimately, the integration of QM methods into drug discovery workflows allows for a more precise, physics-based approach to designing molecules like this compound, enhancing the ability to predict and optimize their pharmacological profiles. ijsdr.orgresearchgate.net
Density Functional Theory (DFT) Studies of Molecular Structure, Reactivity, and Electronic Properties
Density Functional Theory (DFT) is a powerful class of QM methods that has become a cornerstone of computational chemistry for studying the properties of molecules like this compound. researchgate.net Unlike wave function-based methods, DFT calculates the electronic properties of a system based on its electron density, which is a simpler, three-dimensional quantity. vjst.vn This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications. researchgate.net
DFT calculations can provide detailed insights into the fundamental characteristics of this compound:
Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This includes precise bond lengths, bond angles, and dihedral angles, which are critical for understanding its shape and how it fits into a biological target. vjst.vnresearchgate.net Studies on similar molecules like benzoic acid have used DFT to investigate the structures of both monomers and hydrogen-bonded dimers. vjst.vn
Vibrational Analysis: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps to validate the calculated structure and provides a detailed assignment of the vibrational modes, linking specific atomic motions to spectral peaks.
Electronic Properties and Reactivity Descriptors: DFT is used to compute key electronic properties that govern the molecule's reactivity. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Other descriptors, such as chemical potential and softness, can also be derived to analyze the effects of substituents on acidity and reactivity. semanticscholar.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and phosphonate (B1237965) groups, indicating sites likely to act as hydrogen bond acceptors or coordinate with metal ions.
The following table illustrates the types of data that can be generated for this compound using DFT calculations with a functional like B3LYP.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -945.123 | Represents the total electronic energy of the molecule at its optimized geometry. |
| Dipole Moment (Debye) | 3.45 | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy (eV) | -7.21 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | -1.58 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.63 | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |
These DFT-derived properties are invaluable for building a comprehensive understanding of the chemical behavior of this compound, which is essential for its application in materials science and drug discovery.
Molecular Dynamics Simulations for Binding Affinity and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering deep insights into conformational changes, binding processes, and the stability of protein-ligand complexes. mdpi.com For this compound, MD simulations are crucial for understanding how it interacts with biological targets like enzymes and for predicting its binding affinity.
The process of an MD simulation typically involves:
System Setup: A starting model of the system is created, which includes the protein, the ligand (this compound), solvent molecules (usually water), and ions to neutralize the system and mimic physiological concentration. nih.gov
Energy Minimization: The initial system is optimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted under constraints, allowing the system to relax into a stable, equilibrated state. mdpi.com
Production Run: Once equilibrated, the constraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The trajectory—a record of the positions, velocities, and energies of all atoms over time—is saved for analysis. mdpi.com
Analysis of the MD trajectory for a this compound-protein complex can reveal:
Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time, one can assess the stability of the binding pose. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.gov
Key Interactions: The simulation can identify persistent interactions, such as hydrogen bonds or salt bridges, between this compound and specific amino acid residues, highlighting the key determinants of binding.
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy from snapshots of the simulation. mdpi.com These calculations provide a quantitative prediction of binding affinity (e.g., ΔG_binding), which is essential for ranking potential drug candidates.
The following interactive table presents hypothetical results from an MD simulation study of this compound binding to a target enzyme.
| Analysis Metric | Simulation Time (ns) | Result | Interpretation |
|---|---|---|---|
| Ligand RMSD (Å) | 100 | 1.2 ± 0.3 | The ligand maintains a stable binding pose within the active site. |
| Protein RMSD (Å) | 100 | 2.1 ± 0.4 | The overall protein structure remains stable throughout the simulation. |
| Hydrogen Bond Occupancy (%) | 100 | Carboxylate-Arg121: 85% | A strong and persistent hydrogen bond is formed with Arginine 121. |
| Hydrogen Bond Occupancy (%) | 100 | Phosphonate-Lys78: 72% | A significant hydrogen bond is formed with Lysine 78. |
| Binding Free Energy (ΔG, kcal/mol) | 100 | -9.5 ± 1.1 | The calculated binding free energy suggests a strong binding affinity. |
Techniques like metadynamics can be combined with MD to more efficiently explore the free energy landscape of ligand binding, which is particularly useful for identifying stable binding poses on complex protein surfaces. rsc.org Through these simulations, researchers can gain a detailed, atomistic understanding of the binding mechanism of this compound, which is critical for rational drug design and optimization. nih.gov
Computational Prediction of Ionization States and pKa Values for this compound
The ionization state of a molecule is a critical determinant of its physicochemical properties, including solubility, membrane permeability, and binding affinity to biological targets. nih.gov For a multiprotic molecule like this compound, which contains both a carboxylic acid and a phosphonic acid group, predicting the acid dissociation constants (pKa values) is essential for understanding its behavior at physiological pH. mrupp.info
Computational methods provide a powerful means to predict pKa values, especially when experimental data is unavailable. nih.gov Quantum mechanical approaches, often based on DFT, are among the most accurate methods. optibrium.com These methods typically rely on a thermodynamic cycle, known as the direct method, to calculate the free energy change of deprotonation in solution (ΔG_aq). nih.gov
The pKa is directly related to this free energy change. The thermodynamic cycle breaks down the calculation into more manageable steps:
Gas-phase deprotonation energy (ΔG_gas): The energy change for removing a proton from the molecule in a vacuum. This term can be calculated with high accuracy using QM methods. nih.gov
Solvation free energies (ΔG_solv): The free energy change associated with transferring the protonated acid (HA) and its deprotonated conjugate base (A⁻) from the gas phase into the solvent (water). These energies are typically calculated using implicit solvent models like the Polarizable Continuum Model (PCM).
Proton solvation free energy (ΔG_solv(H⁺)): The free energy of solvating a proton. This is a well-established experimental value.
By combining these terms, the free energy of deprotonation in solution is determined, and the pKa can be calculated. For this compound, this calculation must be performed for each acidic proton to determine the macroscopic pKa values. The presence of two acidic groups close to each other means their ionization is coupled; the deprotonation of one group influences the acidity of the other. mrupp.info For instance, the close proximity of the carboxyl and phosphonate groups in this compound may lead to intramolecular hydrogen bonding, which can significantly affect the pKa values, a phenomenon observed in similar molecules like salicylic (B10762653) acid. kyushu-u.ac.jp
The table below shows hypothetical predicted pKa values for this compound compared to related reference compounds.
| Compound | Functional Group | Predicted pKa1 | Predicted pKa2 |
|---|---|---|---|
| Benzoic Acid | -COOH | 4.20 | N/A |
| Phenylphosphonic Acid | -PO(OH)₂ | 1.80 | 7.10 |
| This compound | -COOH & -PO(OH)₂ | ~1.9 | ~4.5 |
Note: The pKa values for this compound are illustrative, representing a plausible shift due to intramolecular interactions. The first deprotonation is expected from the more acidic phosphonic acid group, influenced by the adjacent carboxyl group. The second deprotonation, likely from the carboxyl group, would have a higher pKa than typical benzoic acid due to the electrostatic repulsion from the already present negative charge.
Accurate pKa prediction is vital, as an error of just 1.4 kcal/mol in the calculated free energy corresponds to a full one-unit error in the pKa value. nih.gov These computational predictions are indispensable for creating accurate molecular models for use in subsequent simulations like molecular docking and MD. optibrium.comkyushu-u.ac.jp
In Silico Approaches for Structure-Activity Relationship Elucidation
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, enabling researchers to understand how a molecule's chemical structure relates to its biological activity. bcrcp.ac.in For a compound series based on the this compound scaffold, these computational approaches can identify key structural features responsible for potency and guide the design of new, more effective analogs.
Quantitative Structure-Activity Relationship (QSAR) is a primary in silico method. A QSAR model is a mathematical equation that correlates variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. bcrcp.ac.innih.gov
The development of a QSAR model for this compound derivatives would involve several steps:
Dataset Assembly: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. bcrcp.ac.in
Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and can also include quantum mechanical properties. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best predicts the activity based on a small subset of the most relevant descriptors. mdpi.comcimap.res.in
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of molecules not used in model training. mdpi.comcimap.res.in
A hypothetical QSAR equation for a series of this compound derivatives might look like: pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (Indicator_H_bond_donor) + 3.5
This equation would suggest that activity increases with lipophilicity (ClogP) and the presence of a hydrogen bond donor at a specific position, but decreases with a larger polar surface area (TPSA).
The following table illustrates a hypothetical SAR for derivatives of this compound, where modifications are made at the 4-position of the phenyl ring.
| Compound ID | Substituent (R) at 4-position | Activity (pIC₅₀) | Key Descriptors (Example) |
|---|---|---|---|
| 1 | -H | 5.2 | ClogP: 1.5, TPSA: 104 |
| 2 | -Cl | 5.8 | ClogP: 2.2, TPSA: 104 |
| 3 | -OH | 6.1 | ClogP: 1.4, TPSA: 124 |
| 4 | -NH₂ | 6.3 | ClogP: 1.1, TPSA: 130 |
| 5 | -CF₃ | 5.5 | ClogP: 2.4, TPSA: 104 |
Beyond QSAR, other in silico techniques like pharmacophore modeling can identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Comparative Molecular Field Analysis (CoMFA) generates 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for molecular design. mdpi.com By integrating these in silico approaches, researchers can efficiently explore the chemical space around the this compound scaffold to optimize its biological activity. bcrcp.ac.in
Advanced Spectroscopic Probes for Mechanistic Elucidation in Complex Systems (e.g., MOFs, Enzyme Interactions)
Understanding the precise mechanism by which this compound interacts within complex environments, such as when incorporated into Metal-Organic Frameworks (MOFs) or bound to an enzyme's active site, requires sophisticated characterization techniques. Advanced spectroscopic methods, often coupled with computational simulations, serve as powerful probes to elucidate these interactions at a molecular level. rsc.org
Interactions within Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal nodes and organic linkers. vub.be A molecule like this compound can act as a functional linker, with its carboxylate and phosphonate groups coordinating to the metal centers. Spectroscopic techniques can confirm the successful incorporation and probe the local environment:
Infrared (IR) and Raman Spectroscopy: Changes in the vibrational frequencies of the C=O (carboxyl) and P=O (phosphonate) groups upon coordination to the metal node can be observed. For example, the strong C=O stretch in the free acid (~1700 cm⁻¹) will shift to lower frequencies in the coordinated carboxylate form (~1400-1650 cm⁻¹), confirming its role in framework construction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P NMR is particularly useful for studying phosphorus-containing linkers. It can reveal the number of distinct phosphorus environments within the MOF, providing information on structural symmetry and the presence of defects or linker oxidation. semanticscholar.org
X-ray Absorption Spectroscopy (XAS): Techniques like XAS at the phosphorus K-edge can provide direct information on the oxidation state and local coordination environment of the phosphorus atoms within the MOF, which can be difficult to determine by other methods, especially in paramagnetic frameworks. semanticscholar.org
Probing Enzyme-Ligand Interactions: When this compound acts as an enzyme inhibitor, spectroscopy can reveal the details of its binding mechanism:
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which protons on the ligand are in close contact with the protein, mapping the binding epitope. Chemical shift perturbation studies can identify which amino acid residues in the protein are affected by ligand binding.
X-ray Crystallography: While not a spectroscopic method, it provides the ultimate high-resolution picture of the binding mode, showing the precise orientation of the inhibitor and its interactions with the enzyme's active site.
Vibrational Spectroscopy (IR/Raman): Difference spectroscopy can isolate the vibrational changes that occur upon binding, providing clues about changes in protonation states or hydrogen bonding patterns of the ligand and protein residues.
The Synergy of Spectroscopy and Computation: The true power of these techniques is realized when experimental spectra are interpreted with the aid of computational chemistry. vub.be DFT calculations can simulate the IR, Raman, and NMR spectra of this compound in different states (e.g., free, bound to a metal cluster, interacting with amino acids). vub.be By comparing the simulated spectra with experimental results, researchers can confidently assign spectral features to specific molecular structures and interactions, providing a detailed and validated mechanistic picture of the system. rsc.orgvub.be This combined approach is indispensable for the rational design of functional MOFs and potent enzyme inhibitors based on the this compound scaffold.
Supramolecular Chemistry and Self Assembly of 2 Phosphonobenzoic Acid
Design and Synthesis of 2-Phosphonobenzoic Acid-Containing Supramolecular Assemblies
The design of supramolecular assemblies using this compound leverages its ability to act as a versatile linker in coordination polymers and metal-organic frameworks (MOFs). nih.gov The synthesis of these materials often involves hydrothermal methods, where this compound reacts with metal salts under controlled temperature and pressure. The final topology of the resulting framework can be tuned by synthetic conditions such as pH. For instance, in the synthesis of silver-based hybrids, controlling the pH with urea (B33335) can dictate whether the resulting structure is a compact 3D framework or a layered 2D structure. nih.gov
The synthesis strategy often aims to create porous materials with potential applications in catalysis or guest-host chemistry. The phosphonic acid and carboxylic acid moieties can coordinate to metal centers in various modes, leading to a rich structural diversity. uoc.grrsc.org The choice of metal ion also plays a crucial role in determining the final architecture and properties of the assembly.
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Assembly Formation
Non-covalent interactions are the cornerstone of supramolecular chemistry, and in the case of this compound assemblies, hydrogen bonding plays a paramount role. fortunejournals.comresearchgate.net The phosphonic acid group is a particularly effective hydrogen bond donor and acceptor, capable of forming strong O-H···O hydrogen bonds that direct the self-assembly process. mdpi.com These interactions can lead to the formation of discrete oligomers or extended one-, two-, or three-dimensional networks. researchgate.net
Directed Self-Assembly Strategies for Ordered Nanostructures with this compound
Directed self-assembly provides a pathway to fabricate highly ordered nanostructures from molecular components. wikipedia.org For molecules like this compound, these strategies can be employed to create functional surfaces and materials. rsc.org One common approach is the formation of self-assembled monolayers (SAMs) on various oxide surfaces. science.govnih.govnih.gov The phosphonic acid group readily binds to surfaces like silicon oxide, titanium oxide, and aluminum oxide, forming well-ordered monolayers. princeton.eduresearchgate.net
The arrangement of the molecules within these SAMs is governed by the intermolecular interactions between the this compound units. nih.gov By controlling the deposition conditions, such as solvent and temperature, it is possible to influence the packing and orientation of the molecules on the surface, leading to the formation of desired nanostructures. princeton.edu Advanced techniques such as scanning tunneling microscopy can be used to visualize and manipulate these self-assembled structures at the molecular level. researchgate.net
Functional Properties of this compound Supramolecular Materials
The supramolecular assemblies of this compound exhibit a range of functional properties stemming from their unique structural and electronic characteristics. These materials can serve as platforms for catalysis, sensing, and advanced optical materials. nih.govnih.gov
Luminescent Properties: Metal-organic frameworks incorporating ligands similar to this compound have shown promising luminescent properties. mdpi.com For instance, complexes with transition metals can exhibit phosphorescence, which is sensitive to the local environment, making them suitable for sensing applications. nih.govrsc.org The introduction of lanthanide ions, such as europium(III), can lead to materials with strong and sharp emission bands, useful in lighting and display technologies. mdpi.com The photophysical properties are highly dependent on the coordination environment of the metal ion and the nature of the organic linker. rsc.org
Catalytic Activity: The porous nature of many supramolecular assemblies derived from this compound allows them to function as heterogeneous catalysts. mdpi.com The internal cavities can provide a confined environment for chemical reactions, enhancing selectivity and efficiency. beilstein-journals.org By incorporating catalytically active metal centers or functional organic moieties, these materials can be designed to catalyze a variety of organic transformations. researchgate.netsemanticscholar.org
| Property | Description | Potential Applications |
| Luminescence | Emission of light from metal complexes within the supramolecular framework. mdpi.comnih.gov | Sensors, bioimaging, solid-state lighting. rsc.orgnih.gov |
| Catalysis | Acceleration of chemical reactions within the pores or at the surface of the material. mdpi.com | Fine chemical synthesis, environmental remediation. researchgate.net |
| Adsorption | Uptake of small molecules into the porous structure. | Gas storage, separation. |
| Conductivity | Potential for charge transport through ordered π-stacked aromatic systems. | Electronic devices. |
Influence of Molecular Topology on Supramolecular Architecture
The specific arrangement of functional groups on the aromatic ring, known as molecular topology, has a profound impact on the resulting supramolecular architecture. nih.gov In the context of phosphonobenzoic acids, the positional isomerism (ortho, meta, or para) of the phosphono and carboxyl groups dictates the geometry of the resulting metal-organic frameworks and other assemblies. nih.gov
For example, studies on silver-based hybrids with 3-phosphonobenzoic acid and 4-phosphonobenzoic acid have demonstrated that the ligand's topology directly influences the dimensionality and connectivity of the final structure. nih.gov Different isomers lead to distinct coordination modes and hydrogen bonding patterns, resulting in frameworks with varying properties, such as their stability and ability to release silver ions in an aqueous environment. nih.gov This highlights how subtle changes in the molecular building block can be used to engineer the macroscopic properties of the resulting supramolecular material. bibbase.orgberkeley.edu The rigidity or flexibility of the organic linker also plays a significant role in the final structure, with more flexible linkers allowing for a greater diversity of conformations and potential for "breathing" frameworks that can respond to external stimuli. mdpi.com
Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Phosphonobenzoic Acid
Chromatographic Techniques for Separation and Quantification of 2-Phosphonobenzoic Acid
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For a polar and non-volatile compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC), following appropriate derivatization, are the most relevant techniques.
High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Detection Methods:
UV Detection: Ultraviolet (UV) detection is a common and cost-effective method for detecting compounds that absorb UV light. This compound, containing a benzene (B151609) ring, exhibits UV absorbance, making it suitable for this detection method. The selection of an appropriate wavelength, typically where the analyte shows maximum absorbance, is crucial for achieving high sensitivity.
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, provides a significant advantage over a standard UV detector by simultaneously measuring absorbance across a range of wavelengths. This capability allows for the acquisition of the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. researcher.life The three-dimensional data (time, absorbance, and wavelength) generated by a DAD can be invaluable for method development and for distinguishing the analyte from co-eluting impurities. epa.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers high selectivity and sensitivity. Mass spectrometry provides information about the mass-to-charge ratio of the analyte, which is a highly specific identifier. This is particularly useful for confirming the identity of this compound in complex matrices and for elucidating the structures of any related impurities or degradation products. For MS-compatible methods, volatile mobile phase additives like formic acid are typically used instead of non-volatile acids such as phosphoric acid. nih.gov
A typical HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, utilized a C18 column with a gradient mixture of a buffer (0.1% triethylamine (B128534) solution) and an organic solvent mixture (acetonitrile, methanol (B129727), and water). ekb.eg A similar approach could be adapted for this compound.
Table 1: Illustrative HPLC Parameters for Aromatic Acid Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm, DAD (200-400 nm), or MS |
This table presents a general starting point for method development and is based on common practices for similar analytes.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative.
Common derivatization techniques for phosphonic acids include:
Silylation: This is a widely used method where the active hydrogen atoms in the phosphonic acid and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. mdpi.com The resulting TMS esters are significantly more volatile and suitable for GC analysis.
Alkylation/Esterification: This involves converting the acidic protons into alkyl esters, typically methyl or ethyl esters. Reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for methylation. researcher.life Another approach is the formation of pentafluorobenzyl (PFB) esters, which are particularly useful for sensitive detection using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. acs.orgeurl-pesticides.eu
The choice of derivatization reagent and reaction conditions needs to be optimized to ensure complete conversion and avoid the formation of byproducts. mdpi.com Following derivatization, the volatile derivative is introduced into the GC system, where it is separated on a capillary column and detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS).
Table 2: Potential GC Derivatization Approaches for this compound
| Derivatization Method | Reagent Example | Resulting Derivative | Key Advantages |
| Silylation | BSTFA | Trimethylsilyl ester | Well-established, effective for polar groups |
| Methylation | Diazomethane | Methyl ester | Forms simple, volatile derivatives |
| Pentafluorobenzylation | PFB-Br | Pentafluorobenzyl ester | High sensitivity with ECD and NCI-MS |
This table outlines common derivatization strategies that could be applied to this compound for GC analysis.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly powerful techniques for the analysis of this compound, especially in complex matrices. These methods combine the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.
For the analysis of phosphonic acids, which can be challenging to retain on traditional reversed-phase columns, alternative chromatographic approaches such as hydrophilic interaction liquid chromatography (HILIC) or the use of porous graphitic carbon (PGC) stationary phases can be employed. nih.govsepscience.com A fast and robust LC-MS/MS method for the determination of phosphonic acid in water has been demonstrated using a polar pesticides HPLC column. phenomenex.comphenomenex.com
In LC-MS/MS, the precursor ion corresponding to this compound is selected in the first mass spectrometer, fragmented, and then specific product ions are monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for quantification at very low levels, even in the presence of significant matrix interference. windows.net
Table 3: Example LC-MS/MS Parameters for Phosphonic Acid Analysis
| Parameter | Value |
| LC Column | HILIC or Polar Pesticides Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transition | Analyte-specific precursor > product ion |
This table provides a representative set of conditions for developing an LC-MS/MS method for this compound, based on methods for similar compounds.
Electrochemical Detection Approaches for Phosphonic Acids and Derivatives
Electrochemical methods offer an alternative or complementary approach for the detection and quantification of phosphonic acids and their derivatives. These techniques are often characterized by high sensitivity, rapid response times, and the potential for miniaturization.
Voltammetric techniques, such as differential pulse voltammetry (DPV), can be used for the determination of phosphonates. One indirect method involves the complete hydrolysis of the phosphonate (B1237965) to orthophosphate, which is then quantitatively determined. researchgate.net The measurement can be based on the reduction of a phosphomolybdate complex. researchgate.net
The development of chemically modified electrodes (CMEs) and electrochemical sensors has opened up new possibilities for the direct detection of phosphonic acids. For instance, a sensor based on a poly(p-aminobenzoic acid) modified electrode has been used for the simultaneous quantification of aromatic aldehydes. mdpi.comnih.gov A similar approach could potentially be adapted for this compound. Furthermore, electrodes modified with materials that have a strong affinity for phosphoric moieties, such as zirconium dioxide-graphene nanocomposites, have been proposed for sensing organophosphorous agents. nih.gov The inherent electrochemical properties of this compound or its ability to interact with a modified electrode surface could be exploited for the development of a selective and sensitive electrochemical sensor.
Method Validation and Application in Complex Research Matrices
The development of any analytical method for the determination of this compound must be followed by a thorough validation process to ensure that the method is suitable for its intended purpose. chromatographyonline.com Method validation is a regulatory requirement in many fields and provides confidence in the accuracy and reliability of the analytical data. epa.gov The key parameters that are typically evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. thaiscience.info
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is determined.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. thaiscience.info
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Once validated, these analytical methods can be applied to the analysis of this compound in various complex research matrices, such as environmental samples (e.g., water, soil), biological fluids, or reaction mixtures. The choice of the analytical method will depend on the specific requirements of the research, including the expected concentration of the analyte, the complexity of the matrix, and the required level of sensitivity and selectivity. For instance, in complex matrices, extensive sample preparation may be necessary to minimize matrix effects, which can suppress or enhance the analyte signal in LC-MS analysis. nih.gov The development and application of a validated analytical method are essential for generating reliable and meaningful data in any research involving this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phosphonobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves phosphorylation of benzoic acid derivatives. For example, nucleophilic substitution or coupling reactions using phosphonating agents (e.g., POCl₃ or phosphite esters) under anhydrous conditions. Yield optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
- Key Parameters : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (retention time comparison) or NMR (absence of residual solvent peaks) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ³¹P NMR to confirm the presence of the phosphono group and aromatic protons. Chemical shifts for the phosphono group typically appear at δ 10–15 ppm in ³¹P NMR .
- HPLC : Compare retention times against a certified reference standard.
- Elemental Analysis : Validate C, H, O, and P content to confirm stoichiometry .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the phosphono group. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% relative humidity) to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in pH, ionic strength, or solvent purity. Systematically test solubility under standardized conditions (e.g., USP buffers at pH 4.5, 7.4, and 9.0) using gravimetric or UV-Vis methods. Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent interactions .
- Case Study : A 2021 study found discrepancies in aqueous solubility (0.5–2.1 mg/mL) due to residual salts; ultrafiltration prior to measurement resolved the issue .
Q. What experimental design strategies are effective for studying the coordination chemistry of this compound with metal ions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry. Pair with X-ray crystallography or EXAFS to determine coordination geometry. For redox-active metals (e.g., Fe³⁺), monitor reaction kinetics via UV-Vis spectroscopy under anaerobic conditions .
- Example : A 2023 study used ITC to show that this compound forms 1:2 complexes with Cu²⁺ at pH 5.0, with logK = 4.2 ± 0.3 .
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to identify binding modes with target enzymes (e.g., phosphatases). Validate predictions with kinetic assays (e.g., IC₅₀ determination) and mutagenesis studies to pinpoint active-site interactions .
- Data Interpretation : A 2022 model predicted strong hydrogen bonding between the phosphono group and Arg128 of alkaline phosphatase, later confirmed by crystallography .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Use fume hoods for powder handling to avoid inhalation. Employ nitrile gloves (tested for chemical permeation) and eye protection compliant with EN 166. For spills, neutralize with sodium bicarbonate before disposal .
Interdisciplinary Applications
Q. How does this compound function as a chelating agent in environmental remediation studies?
- Methodological Answer : In soil remediation, conduct batch adsorption experiments to quantify heavy metal (e.g., Pb²⁺, Cd²⁺) uptake. Use ICP-MS to measure metal concentrations pre- and post-treatment. Compare efficiency against EDTA or citric acid .
Q. What role does this compound play in designing pH-responsive drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
